Benzene, 1,1'-(1,3,5,7-octatetrayne-1,8-diyl)bis-
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Overview
Description
1,8-Diphenyl-1,3,5,7-octatetrayne is an organic compound with the molecular formula C20H18 It is known for its unique structure, which includes alternating single and triple bonds between carbon atoms, and phenyl groups attached at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diphenyl-1,3,5,7-octatetrayne can be synthesized through several methods. One common approach involves the coupling of phenylacetylene derivatives under specific conditions. For instance, the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst, can be used to form the desired compound. The reaction typically requires an oxidizing agent such as oxygen or air and a base like pyridine.
Industrial Production Methods
Industrial production of 1,8-Diphenyl-1,3,5,7-octatetrayne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,8-Diphenyl-1,3,5,7-octatetrayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to different hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1,8-Diphenyl-1,3,5,7-octatetrayne has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: Its electronic properties are of interest for developing new materials for electronic devices, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 1,8-Diphenyl-1,3,5,7-octatetrayne exerts its effects depends on its application. In biological systems, its fluorescence can be attributed to the conjugated system of alternating single and triple bonds, which allows for efficient absorption and emission of light. In electronic applications, the compound’s ability to conduct electricity is due to the delocalization of electrons across the conjugated system.
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Similar structure but with fewer carbon atoms and double bonds.
trans-Stilbene: Contains a similar phenyl-ethene structure but lacks the extended conjugation of 1,8-Diphenyl-1,3,5,7-octatetrayne.
1,4-Diphenyl-1,3-butadiene: Another related compound with a shorter conjugated system.
Uniqueness
1,8-Diphenyl-1,3,5,7-octatetrayne is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly valuable for applications requiring specific electronic characteristics, such as in organic electronics and photonics.
Properties
CAS No. |
4572-12-7 |
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Molecular Formula |
C20H10 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
8-phenylocta-1,3,5,7-tetraynylbenzene |
InChI |
InChI=1S/C20H10/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H |
InChI Key |
OBXVYYNCWPZIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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